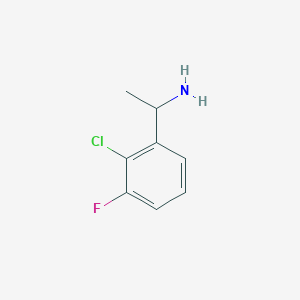

1-(2-Chloro-3-fluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-3-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNVGMYCAUROPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Chloro 3 Fluorophenyl Ethanamine and Its Stereoisomers

Retrosynthetic Analysis of 1-(2-Chloro-3-fluorophenyl)ethanamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting it into simpler, commercially available starting materials. The primary disconnection for this compound logically occurs at the C-N bond of the ethylamine (B1201723) side chain. This leads to two key synthons: a 1-(2-chloro-3-fluorophenyl)ethyl cation and an amino anion equivalent.

A further disconnection of the ketone precursor, 1-(2-chloro-3-fluorophenyl)ethanone, via a Friedel-Crafts acylation reaction, identifies 1-chloro-2-fluorobenzene (B165100) and an acetylating agent (such as acetyl chloride or acetic anhydride) as the starting materials. This retrosynthetic pathway provides a practical and convergent approach to the target amine.

Key Retrosynthetic Disconnections:

| Target Molecule | Disconnection | Key Intermediate/Synthon | Starting Materials |

| This compound | C-N Bond | 1-(2-Chloro-3-fluorophenyl)ethanone | 1-Chloro-2-fluorobenzene, Acetylating agent, Ammonia (B1221849) |

| 1-(2-Chloro-3-fluorophenyl)ethanone | C-C Bond | 2-Chloro-3-fluorophenyl acylium ion | 1-Chloro-2-fluorobenzene, Acetylating agent |

Forward Synthesis Approaches to this compound

The forward synthesis of this compound primarily revolves around the reductive amination of 1-(2-chloro-3-fluorophenyl)ethanone. This key intermediate can be synthesized via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride wikipedia.orglibretexts.orgorganic-chemistry.orgepa.govnih.govlibretexts.org.

Once the ketone is obtained, various methods can be employed for the reductive amination step, which introduces the amine functionality. These methods can be broadly categorized into racemic and stereoselective approaches.

Asymmetric Synthesis of this compound Enantiomers

The direct synthesis of enantiomerically pure this compound is highly desirable and can be achieved through several asymmetric strategies, primarily focusing on the asymmetric reduction of an imine or the direct asymmetric reductive amination of the ketone.

One of the most powerful methods for the asymmetric synthesis of chiral amines is the use of transaminases (TAs) . These enzymes catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a prochiral ketone with high enantioselectivity nih.govhims-biocat.eumdpi.comresearchgate.netnih.govsemanticscholar.orgnih.gov. The selection of a suitable transaminase, often through screening of enzyme libraries, is crucial for achieving high conversion and enantiomeric excess (ee). The reaction is typically carried out in an aqueous buffer, often with a co-solvent to improve the solubility of the hydrophobic ketone substrate.

Hypothetical Transaminase-Mediated Asymmetric Synthesis:

| Substrate | Enzyme | Amine Donor | Co-solvent | Expected Product (e.g., R-enantiomer) | Potential ee |

| 1-(2-Chloro-3-fluorophenyl)ethanone | (R)-selective TA | Isopropylamine | DMSO | (R)-1-(2-Chloro-3-fluorophenyl)ethanamine | >99% |

Another significant approach is the asymmetric reductive amination using chiral metal catalysts. This involves the in-situ formation of an imine from the ketone and an ammonia source, followed by asymmetric hydrogenation catalyzed by a chiral transition metal complex (e.g., Iridium or Rhodium) with a chiral ligand. The choice of the chiral ligand is critical for inducing high enantioselectivity.

Diastereoselective Routes to this compound

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. In the context of this compound synthesis, a chiral amine can be reacted with the precursor ketone to form a chiral imine or enamine. Subsequent reduction of this intermediate, directed by the chiral auxiliary, leads to the formation of a diastereomeric mixture of amines. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure amine.

A common approach involves the use of a chiral α-phenylethylamine as the auxiliary. The resulting diastereomeric secondary amines can often be separated by chromatography or crystallization, followed by hydrogenolysis to remove the chiral auxiliary.

Stereoselective Resolution Techniques for Racemic this compound

When a racemic mixture of this compound is synthesized, stereoselective resolution techniques can be employed to separate the enantiomers.

Enzymatic kinetic resolution is a widely used and efficient method. This technique utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted researchgate.netnih.govresearchgate.netalmacgroup.commdpi.comresearchgate.netmdpi.commdpi.comsciencepublishinggroup.com. The acylated and unacylated amines can then be separated. The choice of enzyme, acylating agent, and solvent are critical parameters that need to be optimized for high efficiency and enantioselectivity.

Potential Enzymes for Kinetic Resolution:

| Enzyme | Acylating Agent | Solvent |

| Candida antarctica lipase (B570770) B (CALB) | Ethyl acetate | Hexane |

| Pseudomonas cepacia lipase (PSL) | Vinyl acetate | Toluene |

| Candida rugosa lipase (CRL) | Isopropenyl acetate | Acetonitrile |

Another classical resolution method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base liberates the respective pure enantiomers of the amine.

Optimization of Reaction Parameters in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for maximizing yield and stereoselectivity.

Key Parameters for Optimization:

Catalyst Loading: In asymmetric synthesis, the amount of catalyst used can significantly impact both the reaction rate and the enantioselectivity. Lowering the catalyst loading is desirable for economic and environmental reasons, but it may require longer reaction times or lead to lower conversions.

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, the reaction rate, and the stereochemical outcome researchgate.net. For enzymatic reactions, the solvent system is particularly critical, with aqueous buffers and co-solvents being commonly employed.

Temperature: Temperature affects the rate of reaction and can also influence the enantioselectivity of asymmetric transformations. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.

Pressure: In hydrogenation reactions, the pressure of hydrogen gas is a key parameter that can affect the reaction rate and, in some cases, the selectivity.

pH: For enzymatic reactions, maintaining the optimal pH for the enzyme's activity and stability is essential.

Example of Parameter Optimization (Hypothetical Data for Asymmetric Reductive Amination):

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | ee (%) |

| 1 | 1 | Methanol | 25 | 85 | 92 |

| 2 | 0.5 | Methanol | 25 | 70 | 91 |

| 3 | 1 | Toluene | 25 | 95 | 95 |

| 4 | 1 | Toluene | 0 | 80 | 98 |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: This principle emphasizes maximizing the incorporation of all materials used in the process into the final product nih.govprimescholars.comrsc.orgnumberanalytics.comrsc.org. Catalytic methods, such as asymmetric hydrogenation and enzymatic reactions, generally have high atom economy compared to stoichiometric reagents.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused wikipedia.orglibretexts.orgorganic-chemistry.orgepa.govnih.govlibretexts.orgacs.orgrsc.org.

Use of Renewable Feedstocks: While the synthesis of this particular compound starts from petroleum-derived materials, the broader field of chiral amine synthesis is exploring the use of renewable resources hims-biocat.eursc.org.

Biocatalysis: The use of enzymes, such as transaminases and lipases, offers a green alternative to traditional chemical methods nih.govresearchgate.netnih.govresearchgate.netmdpi.commdpi.comsciencepublishinggroup.comnih.govmdpi.comnih.govnumberanalytics.commdpi.com. Biocatalytic reactions are typically performed under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. The use of biocatalysis in the synthesis of fluorinated compounds is a growing area of research nih.govnih.govnumberanalytics.com.

By employing catalytic and biocatalytic methods, minimizing the use of hazardous solvents, and optimizing reaction conditions for energy efficiency, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Mechanistic Investigations of Chemical Reactions Involving 1 2 Chloro 3 Fluorophenyl Ethanamine

Elucidation of Reaction Mechanisms for 1-(2-Chloro-3-fluorophenyl)ethanamine Formation

The formation of this compound can be achieved through various synthetic routes, with reductive amination of the corresponding ketone, 2-chloro-3-fluoroacetophenone, being one of the most common and efficient methods. The mechanism of this reaction is well-established and proceeds through a two-step sequence:

Imine Formation: The reaction is typically initiated by the nucleophilic attack of an amine source, such as ammonia (B1221849) or an ammonia equivalent, on the carbonyl carbon of 2-chloro-3-fluoroacetophenone. This is often catalyzed by an acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The initial addition product, a hemiaminal, is unstable and readily undergoes dehydration to form an imine intermediate.

Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. This reduction can be accomplished using various reducing agents, including hydride reagents like sodium borohydride (B1222165) or through catalytic hydrogenation.

A plausible reaction mechanism for the formation of this compound via reductive amination is illustrated below:

Scheme 1: Proposed Mechanism for the Formation of this compound via Reductive Amination

This diagram illustrates the key steps in the reductive amination process, starting from the ketone and proceeding through an imine intermediate to the final amine product.

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Kinetic and thermodynamic studies are crucial for understanding the factors that control the rate and equilibrium of reactions involving this compound. While specific data for this compound is scarce, general principles from studies on similar chiral amines can be applied.

For the synthesis of chiral amines via asymmetric synthesis from pro-chiral ketones, the Michaelis-Menten kinetic model is often employed to describe the reaction rates, especially in biocatalytic systems. researchgate.net Key parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km) can be determined experimentally. researchgate.net

| Kinetic Parameter | Description | Significance in Synthesis |

| Vmax (Maximum Rate) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Indicates the catalytic efficiency of the enzyme. A higher Vmax is desirable for faster reaction times. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Reflects the affinity of the enzyme for the substrate. A lower Km indicates a higher affinity. |

This interactive table summarizes the key Michaelis-Menten kinetic parameters relevant to the biocatalytic synthesis of chiral amines.

Stereochemical Control Mechanisms in Reactions Utilizing this compound

Achieving high stereoselectivity is a primary goal in the synthesis of chiral molecules like this compound. The stereochemical outcome of the reaction is determined by the mechanism of the enantiodetermining step. In the context of asymmetric hydrogenation of the imine intermediate, the stereochemistry is controlled by the chiral catalyst.

The mechanism of stereochemical induction by a chiral catalyst often involves the formation of a diastereomeric transition state between the substrate and the catalyst. The difference in the activation energies of these diastereomeric transition states leads to the preferential formation of one enantiomer over the other.

Several factors can influence the degree of stereochemical control, including:

The structure of the chiral ligand: The steric and electronic properties of the ligand coordinated to the metal center play a crucial role in creating a chiral environment.

The nature of the metal catalyst: Different metals can exhibit varying levels of catalytic activity and enantioselectivity.

Reaction conditions: Temperature, pressure, and solvent can all impact the stereochemical outcome of the reaction.

The development of highly enantioselective methods for the synthesis of chiral amines is an active area of research, with a focus on designing novel chiral catalysts and optimizing reaction conditions. nih.govrsc.org

Role of Catalysis in this compound-Mediated Transformations

Catalysis is indispensable for the efficient and selective synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed, with transition metal complexes being particularly prominent in asymmetric synthesis.

Table 1: Common Catalytic Systems for Chiral Amine Synthesis

| Catalyst Type | Metal Center | Typical Ligands | Application |

| Homogeneous | Rhodium, Ruthenium, Iridium | Chiral phosphines (e.g., BINAP, DuPhos) | Asymmetric hydrogenation of imines |

| Biocatalysts | - | Enzymes (e.g., transaminases) | Asymmetric synthesis from pro-chiral ketones |

| Heterogeneous | Palladium, Platinum | Supported on carbon or alumina | Catalytic hydrogenation |

This interactive table provides an overview of common catalytic systems used in the synthesis of chiral amines, which are applicable to the formation of this compound.

The catalyst not only accelerates the rate of the reaction but also plays a critical role in controlling the stereoselectivity. In asymmetric catalysis, the chiral catalyst directs the reaction pathway to favor the formation of the desired enantiomer. The choice of catalyst is therefore a key consideration in designing a synthetic route to enantiomerically pure this compound.

Derivatization and Analog Synthesis of 1 2 Chloro 3 Fluorophenyl Ethanamine for Research Purposes

Functional Group Interconversions on the 1-(2-Chloro-3-fluorophenyl)ethanamine Scaffold

The primary amine of this compound is the principal site for functional group interconversions, allowing for the creation of various derivatives. Key transformations include acylation, alkylation, and reductive amination.

Acylation: The most straightforward derivatization is the acylation of the primary amine to form amides. This reaction typically involves treating the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. This conversion transforms the basic amine into a neutral amide, significantly altering the molecule's electronic properties, hydrogen bonding capabilities, and lipophilicity.

Reductive Amination: To generate secondary or tertiary amines, reductive amination is a highly effective method that avoids the common issue of over-alkylation seen in direct alkylation with alkyl halides. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The subsequent in-situ reduction of the imine yields the desired N-substituted amine. masterorganicchemistry.comorganic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective for the imine over the carbonyl precursor. masterorganicchemistry.comorganic-chemistry.org This method allows for the controlled introduction of a wide range of alkyl and arylalkyl substituents.

The table below summarizes key functional group interconversions starting from the this compound scaffold.

| Starting Functional Group | Target Functional Group | Reaction Type | Typical Reagents | Resulting Derivative Class |

| Primary Amine (-NH₂) | Secondary Amide (-NHCOR) | Acylation | Acid Chloride (RCOCl), Pyridine | N-acyl derivatives |

| Primary Amine (-NH₂) | Secondary Amine (-NHR) | Reductive Amination | Aldehyde (RCHO), NaBH(OAc)₃ | N-alkyl derivatives |

| Primary Amine (-NH₂) | Tertiary Amine (-NR₂) | Reductive Amination (x2) | Aldehyde (RCHO), NaBH(OAc)₃ | N,N-dialkyl derivatives |

| Primary Amine (-NH₂) | Sulfonamide (-NHSO₂R) | Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | N-sulfonyl derivatives |

Synthesis of Novel Analogs and Derivatives of this compound

Building upon the fundamental reactions described previously, a multitude of novel analogs can be synthesized for screening and research purposes. The strategic combination of the this compound core with diverse chemical moieties can lead to compounds with unique properties.

Synthesis of Amide and Sulfonamide Analogs: A library of amide analogs can be readily prepared by reacting this compound with a variety of commercially available or synthesized acyl chlorides. For example, reacting the parent amine with benzoyl chloride would yield N-(1-(2-chloro-3-fluorophenyl)ethyl)benzamide. By varying the substituents on the benzoyl chloride (e.g., with electron-donating or electron-withdrawing groups), one can systematically probe the effect of these modifications. Similarly, reaction with sulfonyl chlorides like p-toluenesulfonyl chloride or methanesulfonyl chloride produces the corresponding sulfonamide derivatives.

Synthesis of N-Alkyl and N-Arylalkyl Analogs: Reductive amination provides a powerful tool for creating a diverse set of N-substituted analogs. organic-chemistry.orgrsc.org For instance, reaction with formaldehyde (B43269) and a reducing agent yields the N-methyl derivative, while reaction with acetaldehyde (B116499) produces the N-ethyl analog. Using aromatic aldehydes, such as benzaldehyde (B42025) or substituted benzaldehydes, allows for the synthesis of N-benzyl derivatives. These modifications can significantly impact the basicity and steric profile of the nitrogen atom.

Synthesis of Heterocyclic Derivatives: The primary amine of this compound can also serve as a key building block in the synthesis of more complex heterocyclic structures. For example, condensation with a 1,4-dicarbonyl compound can lead to the formation of substituted pyrroles. Reaction with isothiocyanates can produce thiourea (B124793) derivatives, which themselves can be cyclized to form various sulfur- and nitrogen-containing heterocycles. These more complex analogs are often pursued to explore novel interactions with biological targets.

The following table provides examples of novel analogs that can be synthesized from this compound.

| Derivative Class | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Structure |

| Amide | This compound | Benzoyl Chloride | Pyridine | N-(1-(2-chloro-3-fluorophenyl)ethyl)benzamide |

| N-Benzyl Amine | This compound | Benzaldehyde | NaBH(OAc)₃ | N-benzyl-1-(2-chloro-3-fluorophenyl)ethanamine |

| Sulfonamide | This compound | p-Toluenesulfonyl Chloride | Triethylamine | N-(1-(2-chloro-3-fluorophenyl)ethyl)-4-methylbenzenesulfonamide |

| Thiourea | This compound | Phenyl isothiocyanate | None | 1-(1-(2-chloro-3-fluorophenyl)ethyl)-3-phenylthiourea |

Exploration of Structure-Reactivity Relationships within this compound Derivatives

The systematic derivatization of this compound allows for the exploration of structure-reactivity relationships (SRR). Understanding how specific structural modifications influence the chemical properties of the molecule is crucial for designing compounds with desired characteristics.

Influence of Phenyl Ring Substituents: The 2-chloro and 3-fluoro substituents on the phenyl ring are strong electron-withdrawing groups. Their combined inductive effects decrease the electron density of the aromatic ring and also reduce the basicity (pKa) of the primary amine compared to its non-halogenated counterpart, phenylethanamine. This reduced nucleophilicity can affect the kinetics of reactions such as acylation and alkylation. Furthermore, the ortho-chloro group introduces significant steric hindrance around the benzylic position, which can influence the approach of bulky reagents and the conformational preferences of the resulting derivatives.

Impact of N-Substitution on Chemical Properties:

Acylation: Converting the primary amine to a neutral amide removes its basic character and introduces a planar, resonance-stabilized group. This change dramatically alters a derivative's ability to participate in hydrogen bonding; the amide can still act as a hydrogen bond donor (N-H) and acceptor (C=O), but it will not form salts with acids.

Alkylation: The conversion of the primary amine to a secondary or tertiary amine increases steric bulk around the nitrogen atom. While the basicity might not change predictably and depends on the nature of the alkyl group and solvation effects, the lipophilicity generally increases with the addition of alkyl chains.

Research on analogous structures, such as 6-chloro-1-phenylbenzazepines, has shown that the nature of substituents on the nitrogen atom can be critical for biological activity. mdpi.com Similarly, studies on other halogenated aromatic compounds demonstrate that the position and electronic nature of substituents significantly impact potency and selectivity against biological targets. nih.govmdpi.com By creating a matrix of derivatives with variations at the nitrogen atom and on appended aryl rings (in the case of amide or N-arylalkyl analogs), researchers can systematically map the structure-reactivity landscape for this chemical class.

The table below outlines the predicted effects of structural modifications on the chemical properties of derivatives.

| Structural Modification | Predicted Effect on Basicity (pKa) | Predicted Effect on Lipophilicity (logP) | Key Considerations |

| Conversion to N-acyl amide | Drastic Decrease | Increase | Loss of basicity; introduction of H-bond acceptor (C=O) |

| Conversion to N-alkyl amine | Slight Increase/Decrease | Increase | Increased steric hindrance; retained basicity |

| Conversion to N-benzyl amine | Decrease | Significant Increase | Increased steric bulk and potential for π-π interactions |

| Addition of electron-donating groups to an N-benzoyl ring | No direct effect on parent amine pKa | Varies | Modulates electronic properties of the appended ring system |

| Addition of electron-withdrawing groups to an N-benzoyl ring | No direct effect on parent amine pKa | Varies | Modulates electronic properties of the appended ring system |

Computational and Theoretical Chemistry Studies on 1 2 Chloro 3 Fluorophenyl Ethanamine

Quantum Chemical Calculations for 1-(2-Chloro-3-fluorophenyl)ethanamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules like this compound. nanobioletters.com These calculations can predict a variety of molecular properties, including optimized geometry, charge distribution, and orbital energies.

For a molecule such as this compound, DFT calculations would typically be initiated by defining a starting geometry. Different basis sets, such as Pople-style (e.g., 6-311++G(2d,2p)) or Dunning-style (e.g., aug-cc-pVTZ), can be employed to approximate the molecular orbitals. daneshyari.com The choice of functional, which approximates the exchange-correlation energy, is also critical. Hybrid functionals like B3LYP or functionals with dispersion corrections like ωB97X-D are commonly used for phenethylamine (B48288) systems to accurately account for non-covalent interactions that influence conformation. daneshyari.com

The results of these calculations yield important data, such as the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the electronegative chlorine and fluorine atoms, along with the nitrogen atom of the amine group, would be expected to be key features on this map.

Table 1: Illustrative Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Method/Basis Set |

| Total Energy | Value (Hartrees) | DFT/B3LYP/6-31G |

| HOMO Energy | Value (eV) | DFT/B3LYP/6-31G |

| LUMO Energy | Value (eV) | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP/6-31G |

| Dipole Moment | Value (Debye) | DFT/B3LYP/6-31G* |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field.

A typical MD simulation of this compound would involve placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions. The system is then subjected to a period of equilibration, followed by a production run where data is collected. Analysis of the trajectory from the simulation can reveal stable conformations, the dynamics of the ethylamine (B1201723) side chain, and the formation of intermolecular interactions like hydrogen bonds between the amine group and water molecules.

MD simulations are particularly valuable for understanding how the molecule might interact with a biological target. By placing the molecule in the active site of a protein, for instance, one could simulate the binding process and analyze the stability of the resulting complex, providing clues about its potential pharmacological activity.

Conformational Analysis of this compound

The biological activity of phenethylamines is often highly dependent on their conformation, specifically the orientation of the ethylamine side chain relative to the phenyl ring. daneshyari.comnih.gov Conformational analysis of this compound can be performed using quantum chemical methods to identify low-energy conformers.

The key dihedral angle to consider is the one defined by the C-C-C-N backbone. By systematically rotating this angle and calculating the energy at each step, a potential energy surface can be generated. This surface will reveal the energy minima corresponding to stable conformers (e.g., gauche and anti) and the energy barriers to rotation between them. For many phenethylamines, the gauche conformation, where the amine group is oriented towards the phenyl ring, is often found to be among the most stable due to favorable non-covalent interactions. daneshyari.com The presence of the chloro and fluoro substituents on the phenyl ring will influence the electronic environment and may affect the relative stability of different conformers.

Table 2: Example of Relative Energies of Conformers for a Substituted Phenethylamine

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | 0.00 |

| Anti | ~180° | 1.20 |

| Gauche 2 | ~-60° | 0.05 |

Note: This table illustrates the type of data obtained from a conformational analysis. The specific values for this compound would need to be determined through specific calculations.

Prediction of Spectroscopic Properties and Reactivity Profiles of this compound

Computational methods can also be used to predict various spectroscopic properties of this compound, which can be valuable for its identification and characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nanobioletters.com These predicted spectra can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. nanobioletters.com These calculations can help in assigning the vibrational modes observed in experimental spectra. For example, the N-H stretching and bending modes of the amine group and the C-Cl and C-F stretching modes would be characteristic features.

Reactivity Profile: The reactivity of this compound can be inferred from several computed parameters. The molecular electrostatic potential map, as mentioned earlier, can indicate sites susceptible to electrophilic or nucleophilic attack. Fukui functions can also be calculated to provide a more quantitative measure of the reactivity at different atomic sites. The energies of frontier molecular orbitals (HOMO and LUMO) are also crucial in predicting how the molecule will behave in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Key Predicted Feature | Predicted Value |

| ¹³C NMR | Aromatic C-Cl | Chemical Shift (ppm) |

| ¹³C NMR | Aromatic C-F | Chemical Shift (ppm) |

| ¹H NMR | CH-NH₂ | Chemical Shift (ppm) |

| IR | N-H Stretch | Wavenumber (cm⁻¹) |

| IR | C-Cl Stretch | Wavenumber (cm⁻¹) |

Note: The values in this table are for illustrative purposes to show the type of data that can be generated. Accurate prediction requires specific computational studies.

Applications of 1 2 Chloro 3 Fluorophenyl Ethanamine As a Key Building Block in Advanced Organic Synthesis

Utility of 1-(2-Chloro-3-fluorophenyl)ethanamine in Complex Molecule Synthesis Research

In the realm of complex molecule synthesis, the strategic incorporation of halogenated building blocks is a common approach to introduce specific functionalities and to allow for subsequent chemical modifications. The chloro and fluoro substituents on the phenyl ring of This compound can serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many intricate molecular structures.

The primary amine group of This compound is a versatile functional group that can participate in a wide array of chemical transformations. It can be acylated to form amides, alkylated to secondary or tertiary amines, or used in reductive amination reactions to construct larger molecular frameworks. The presence of the adjacent stereocenter allows for the potential of diastereoselective reactions, where the existing chirality influences the formation of new stereocenters.

Role of this compound in Heterocyclic Chemistry Research

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Arylethylamines are common precursors for the synthesis of a variety of nitrogen-containing heterocycles. For instance, This compound could theoretically be utilized in Pictet-Spengler or Bischler-Napieralski reactions to construct isoquinoline (B145761) and dihydroisoquinoline scaffolds, respectively. These core structures are present in numerous biologically active natural products and synthetic pharmaceuticals.

Furthermore, the amine functionality can be condensed with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings such as imidazoles or pyrazines. The halogen substituents on the phenyl ring can influence the electronic properties and reactivity of the molecule, potentially leading to novel heterocyclic structures with unique chemical and physical properties.

Development of Novel Methodologies Using this compound as a Precursor

The development of novel synthetic methodologies often relies on the use of unique starting materials to explore new chemical space. This compound could serve as a valuable precursor in the development of new synthetic methods. For example, its unique substitution pattern could be exploited in studies on regioselective functionalization of polysubstituted aromatic rings.

Research could also focus on the development of new catalytic systems that can selectively activate the C-Cl or C-F bonds in the presence of the amine functionality. Such methodologies would be highly valuable for the selective modification of complex molecules. Additionally, the chiral nature of the compound makes it a suitable substrate for developing and testing new stereoselective reactions.

Application of this compound in Chiral Ligand and Auxiliary Design

Chiral ligands and auxiliaries are essential tools in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. Chiral phenylethylamines are a well-established class of compounds used in the design of such molecules. The amine group of This compound can be readily derivatized to form a wide range of chiral ligands for transition metal catalysis.

For example, it could be used to synthesize Schiff base ligands, phosphine-amine ligands, or other bidentate ligands. The electronic and steric properties of the 2-chloro-3-fluorophenyl group could have a significant impact on the stereoselectivity of the catalytic reactions in which these ligands are employed. Furthermore, this compound could be used as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved and recycled.

While the specific applications of This compound are not extensively reported in the current body of scientific literature, its structural motifs suggest a high potential for utility in various areas of advanced organic synthesis. Further research into the reactivity and applications of this compound is warranted to fully explore its capabilities as a versatile building block.

Advanced Analytical Characterization Techniques for Research on 1 2 Chloro 3 Fluorophenyl Ethanamine

High-Resolution Spectroscopic Analysis for Structural Elucidation (e.g., advanced NMR, HRMS, IR)

Spectroscopic methods are indispensable for the detailed structural elucidation of 1-(2-Chloro-3-fluorophenyl)ethanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide unambiguous evidence of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed view of the atomic framework of the molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR analysis is used to identify the number and environment of hydrogen atoms. The spectrum would be expected to show a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), and complex multiplets for the aromatic protons. The coupling between the methine and methyl protons would confirm the ethylamine (B1201723) side chain.

¹³C NMR provides information on the carbon skeleton. The spectrum would display distinct signals for the methyl carbon, the methine carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the chloro and fluoro substituents, aiding in their positional confirmation on the phenyl ring. bldpharm.com

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. It would show a signal for the single fluorine atom, and its coupling pattern with neighboring protons can further confirm its position on the aromatic ring.

Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.45 | Doublet | -CH₃ |

| ¹H | 1.90 | Broad Singlet | -NH₂ |

| ¹H | 4.20 | Quartet | -CH(NH₂) |

| ¹H | 7.10-7.40 | Multiplet | Aromatic-H |

| ¹³C | 23.5 | - | -CH₃ |

| ¹³C | 52.0 | - | -CH(NH₂) |

| ¹³C | 120.0 (d, J=18 Hz) | - | Aromatic-C |

| ¹³C | 125.5 (d, J=4 Hz) | - | Aromatic-C |

| ¹³C | 128.0 | - | Aromatic-C |

| ¹³C | 133.0 (d, J=5 Hz) | - | Aromatic-C |

| ¹³C | 142.0 (d, J=8 Hz) | - | Aromatic-C |

| ¹³C | 158.0 (d, J=245 Hz) | - | Aromatic-C-F |

| ¹⁹F | -115.0 | Multiplet | Ar-F |

Note: This data is illustrative and based on typical chemical shifts for similar structures.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecule and its elemental formula. For this compound (C₈H₉ClFN), HRMS would provide a high-accuracy mass measurement, distinguishing it from other compounds with the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ would be a key identifier. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3400 | N-H stretch | Primary amine (-NH₂) |

| 2850-2970 | C-H stretch | Alkyl (ethyl group) |

| 1600, 1480 | C=C stretch | Aromatic ring |

| 1200-1250 | C-F stretch | Aryl-fluoride |

| 750-850 | C-Cl stretch | Aryl-chloride |

Note: This data is illustrative and based on typical IR frequencies.

Chromatographic Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov Since this compound possesses a chiral center at the carbon atom attached to the amine and phenyl groups, it exists as a pair of enantiomers, (R)- and (S)-1-(2-Chloro-3-fluorophenyl)ethanamine. A chiral stationary phase (CSP) is used to resolve these enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral amines. windows.net The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. phenomenex.com

Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution | (R)-enantiomer followed by (S)-enantiomer (hypothetical order) |

Note: This data is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the chemical purity of volatile compounds. For the analysis of this compound, the compound may first be derivatized to increase its volatility and improve chromatographic peak shape. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information for each separated component, allowing for their identification. chemicalbook.comlookchem.com Analysis by GC-MS is crucial for detecting and quantifying any by-products or residual starting materials from the synthesis.

X-ray Crystallography of this compound and its Derived Co-crystals or Salts

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. To date, the crystal structure of this compound itself has not been publicly reported. However, analysis of its crystalline salts (e.g., hydrochloride) or co-crystals would be a standard method for unambiguous structural confirmation. researchgate.net

The process involves growing a single crystal of a suitable salt, such as this compound hydrochloride. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. This analysis would confirm the connectivity of the atoms, the bond lengths and angles, and the conformation of the molecule in the solid state. For a chiral compound, the analysis of a crystal grown from an enantiomerically pure sample would determine its absolute configuration.

Hypothetical Crystallographic Data for a Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.1 Å, b = 18.2 Å, c = 9.0 Å, β = 100° |

| Molecules per unit cell (Z) | 4 |

Note: Data is hypothetical, based on a similar structure, 2-chloro-N-(3-fluorophenyl)acetamide. researchgate.net

Other Advanced Analytical Methodologies Utilized in Research on this compound

Beyond the core techniques, other advanced analytical methods could be employed in specialized research on this compound.

Capillary Electrophoresis (CE): Chiral CE is an alternative to chiral HPLC for enantiomeric separation. It often requires smaller sample volumes and can offer high separation efficiency. Cyclodextrins are commonly used as chiral selectors in the background electrolyte.

Supercritical Fluid Chromatography (SFC): Chiral SFC is another technique for enantioseparation that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often faster than HPLC and is considered a "greener" technique.

Quantitative NMR (qNMR): This technique can be used for the highly accurate determination of the purity of this compound by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration.

These advanced analytical techniques, used in concert, provide a rigorous and comprehensive characterization of this compound, ensuring its identity, purity, and structure are well-defined for scientific applications.

Emerging Trends and Future Research Directions for 1 2 Chloro 3 Fluorophenyl Ethanamine

Integration with Flow Chemistry and Automation in the Synthesis of 1-(2-Chloro-3-fluorophenyl)ethanamine

The synthesis of active pharmaceutical ingredients (APIs) and complex chemical building blocks is undergoing a paradigm shift, moving from traditional batch processing to continuous flow manufacturing. pharmtech.compharmtech.comnih.gov This transition offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for seamless integration with real-time analytics and automated control systems. azolifesciences.comacs.org For a molecule like this compound, these technologies present significant opportunities for optimizing its synthesis.

Automation, when coupled with flow chemistry, can dramatically accelerate the optimization of reaction conditions. chimia.chnih.gov Automated systems can systematically vary parameters such as reagent stoichiometry, catalyst loading, temperature, and residence time, allowing for the rapid identification of optimal synthetic protocols. nih.gov This is particularly valuable for developing efficient asymmetric syntheses, where even small changes in conditions can significantly impact enantioselectivity. nih.gov For the synthesis of this compound, an automated flow platform could be employed to screen various catalysts and conditions for the key stereochemistry-defining step, such as the asymmetric reduction of a corresponding ketimine precursor.

Table 1: Comparison of Batch vs. Potential Flow Chemistry Approaches for Chiral Amine Synthesis

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety due to small reaction volumes pharmtech.com |

| Scalability | Often requires re-optimization for scale-up | More straightforward scalability by extending run time azolifesciences.com |

| Process Control | Difficult to maintain precise temperature and mixing | Superior control over temperature, pressure, and mixing nih.gov |

| Reproducibility | Can be variable between batches | High consistency and product quality pharmtech.com |

| Automation | Limited integration | Seamless integration with automated control and analytics chimia.ch |

Development of Novel Catalytic Systems for this compound Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. nih.govfrontiersin.org For a chiral, halogenated compound like this compound, advances in asymmetric catalysis are particularly relevant. nih.govacs.org Future research will likely focus on three main areas of catalysis: transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-metal catalysis remains a powerful tool for the synthesis of chiral amines, often through the asymmetric hydrogenation or reductive amination of prochiral ketones or imines. acs.org The development of new chiral ligands, particularly those that are robust and highly enantioselective, is an ongoing effort. nih.gov For the synthesis of this compound, research could focus on designing rhodium, iridium, or ruthenium complexes with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands tailored to the specific electronic and steric properties of the chloro- and fluoro-substituted substrate. acs.org

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems. chimia.ch Chiral Brønsted acids, such as phosphoric acids, or primary amine catalysts could be employed for the asymmetric synthesis of fluorinated and chlorinated amines. chimia.chnih.gov These methods avoid the use of potentially toxic and expensive heavy metals. whiterose.ac.uk A key research direction would be the development of organocatalysts that can effectively control the stereochemistry of the amination of the 2-chloro-3-fluorophenyl ketone precursor.

Biocatalysis , the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild conditions. rsc.orgrsc.org Transaminases (ATAs) are particularly promising for the synthesis of chiral amines. rsc.org An (R)- or (S)-selective transaminase could be used to convert 2-chloro-3-fluoroacetophenone directly into the corresponding enantiopure amine, using a simple amine donor like isopropylamine. Future research would involve screening enzyme libraries to identify a transaminase with high activity and selectivity for this specific substrate or using protein engineering to adapt an existing enzyme for this purpose. The immobilization of such enzymes on solid supports could also facilitate their use in continuous flow processes. rsc.orgnih.gov

Table 2: Potential Catalytic Strategies for Asymmetric Synthesis of this compound

| Catalytic Approach | Catalyst Type | Potential Advantages |

|---|---|---|

| Transition-Metal Catalysis | Chiral Rhodium, Iridium, or Ruthenium complexes acs.org | High turnover numbers, broad substrate scope |

| Organocatalysis | Chiral phosphoric acids, primary amines chimia.chnih.gov | Metal-free, environmentally benign, readily available |

| Biocatalysis | Transaminases (ATAs), Imine Reductases rsc.orgrsc.org | Exceptional enantioselectivity, mild reaction conditions |

Exploration of Bio-orthogonal Reactions Involving this compound

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. hep.com.cnpcbiochemres.comacs.org These reactions have become invaluable tools for chemical biology, enabling the labeling and tracking of biomolecules, targeted drug delivery, and in-vivo diagnostics. nih.govjocpr.comnih.gov The unique electronic properties conferred by the chlorine and fluorine atoms on the phenyl ring of this compound could potentially be harnessed for bio-orthogonal applications, although this remains a speculative and forward-looking research area.

While the C-F and C-Cl bonds themselves are generally stable and not typically used directly in common bio-orthogonal reactions, the core structure could be derivatized to include a "handle" for such transformations. For example, the amine group could be functionalized with a strained alkyne or a tetrazine moiety, allowing it to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reactions, respectively. pcbiochemres.comjocpr.com These are among the most widely used bio-orthogonal ligations. escholarship.org

A more ambitious research direction would be to explore novel bio-orthogonal reactions that directly involve the halogenated aromatic ring. For instance, palladium-catalyzed cross-coupling reactions have been adapted for use in biological systems, offering a way to form new bonds at specific sites on biomolecules. nih.gov It is conceivable that future developments could lead to bio-compatible catalysts capable of selectively activating the C-Cl bond of a molecule like this compound for in-situ derivatization. The presence of the fluorine atom could modulate the reactivity of the C-Cl bond, a factor that would need to be carefully studied.

The incorporation of fluorine can also be advantageous for imaging applications that are often coupled with bio-orthogonal chemistry, such as Positron Emission Tomography (PET), if a fluorine-18 (B77423) isotope were used in the synthesis. nih.govolemiss.edu

Interdisciplinary Research Opportunities Centered on this compound

The structure of this compound makes it a molecule of interest at the interface of chemistry, biology, and materials science. nih.gov

In medicinal chemistry , the phenylethylamine scaffold is a well-known pharmacophore found in a vast number of neuroactive compounds and other drugs. researchgate.netnih.govwikipedia.org The introduction of halogen atoms like fluorine and chlorine is a common strategy to modulate a drug's metabolic stability, lipophilicity, bioavailability, and binding affinity. olemiss.eduwikipedia.orgwiley.com The specific 2-chloro-3-fluoro substitution pattern provides a unique electronic and steric profile that could lead to novel interactions with biological targets. Future research could involve synthesizing and screening this compound and its derivatives against a variety of receptors and enzymes, such as dopamine (B1211576) transporters, serotonin (B10506) receptors, or monoamine oxidases, to explore its potential as a therapeutic agent. nih.gov

In materials science , fluorinated organic compounds are used in the development of advanced materials with unique properties, such as liquid crystals, polymers, and organic semiconductors. nih.govrsc.orgresearchgate.net The presence of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can be beneficial for creating n-type organic semiconductors. rsc.org While this compound itself is not a conjugated polymer, it could serve as a chiral building block for the synthesis of more complex, functional materials. For example, it could be incorporated into chiral polymers or liquid crystal frameworks, where the specific halogenation pattern might influence the material's self-assembly, optical properties, or electronic characteristics.

The exploration of this compound across different scientific disciplines will likely uncover new properties and applications, driven by the unique interplay of its chiral amine core and its distinct halogenation pattern.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.